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Introduction

Odevixibat, marketed under the brand name Bylvay®, is a first-in-class, orally available, potent,
and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-
dependent bile acid transporter (ASBT).[1][2] It is a non-systemic agent that acts locally in the
distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic
circulation.[3] This mechanism of action has proven effective in the treatment of pruritus
associated with cholestatic liver diseases, such as progressive familial intrahepatic cholestasis
(PFIC) and Alagille syndrome (ALGS).[4][5] This technical guide provides a comprehensive
overview of the discovery, synthesis, mechanism of action, and clinical development of
Odevixibat HCI, intended for researchers, scientists, and professionals in the field of drug
development.

Discovery and Rationale

The development of Odevixibat was driven by the unmet medical need for a non-surgical
treatment for cholestatic liver diseases, which are characterized by the accumulation of bile
acids in the liver, leading to severe pruritus, liver damage, and potentially liver failure.[6] The
rationale was to target the enterohepatic circulation of bile acids, a process where
approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.
[7] By inhibiting the primary transporter responsible for this reabsorption, the ileal bile acid
transporter (IBAT), it was hypothesized that the bile acid load on the liver could be reduced,
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leading to clinical benefits. Odevixibat was designed as a minimally absorbed drug to act
locally in the gut, thereby minimizing potential systemic side effects.[7]

Synthesis of Odevixibat HCI

The synthesis of Odevixibat is a multi-step process involving the construction of a complex
benzothiadiazepine core followed by the attachment of a peptide-like side chain.[2] While
specific details of the commercial synthesis are proprietary, a representative synthetic route
has been described in the scientific and patent literature.[2][8] The synthesis can be broadly
divided into the preparation of two key fragments and their subsequent coupling.

Experimental Protocol: Synthesis of Odevixibat

A plausible, multi-step synthesis of Odevixibat is outlined below, based on publicly available
information.[2]

Step 1: Synthesis of the Amine Fragment

Esterification and Imine Formation: 2-aminohexanoic acid is first esterified, and the resulting
amino ester is reacted with benzaldehyde to form an imine, protecting the primary amine.[2]

» Alkylation: The imine is then alkylated with n-butyl iodide.[2]

o Deprotection and Amidation: The benzyl group is removed under acidic conditions to yield
the free amino ester, which is subsequently subjected to transamidation with aniline.[2]

e Reduction: The resulting amide is reduced using a borane reagent to afford the key amine
fragment.[2]

Step 2: Synthesis of the Benzothiadiazepine Core and Final Coupling

e Bromination and Oxidation: The synthesis of the benzothiadiazepine core begins with the
bis-bromination of 3-thioanisole, followed by a one-pot oxidative conversion to the
corresponding sulfonyl chloride.[2]

» S-N Coupling and Cyclization: An SN2 reaction between the previously synthesized amine
fragment and the aryl sulfonyl chloride, followed by a copper-catalyzed intramolecular
cyclization, forms the seven-membered benzothiadiazepine ring.[2]
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e Functional Group Manipulations: The sulfonamide nitrogen is protected, and subsequent
demethylation and installation of a thioether group afford a key phenol intermediate.[2]

» Side Chain Elongation: The peptidic side chain is constructed through a series of reactions,
starting with O-alkylation of the phenol with tert-butyl bromoacetate.[2]

o Peptide Couplings: Following deprotection, two consecutive amidation reactions are
performed using a peptide coupling agent like TBTU to introduce the remaining components
of the side chain.[2]

» Final Deprotection: The final step involves the removal of the tert-butyl ester protecting group
under acidic conditions to yield Odevixibat.[2] The HCI salt can then be formed by treatment
with hydrochloric acid.

Mechanism of Action

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid co-transporter (IBAT).[1] By
binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids from the
intestine into the portal circulation.[4] This leads to an increased excretion of bile acids in the
feces, thereby reducing the total bile acid pool in the body.[9] The reduction in serum bile acids
is believed to be the primary mechanism for the alleviation of pruritus in patients with
cholestatic liver disease.[4]

Signaling Pathway

The inhibition of IBAT by Odevixibat has downstream effects on the Farnesoid X Receptor
(FXR) signaling pathway, a key regulator of bile acid homeostasis.[2][10] Reduced bile acid
return to the liver leads to decreased activation of hepatic FXR. This, in turn, reduces the
expression of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits bile acid
synthesis.[2] The resulting decrease in FGF19 signaling leads to an upregulation of cholesterol
70-hydroxylase (CYP7AL), the rate-limiting enzyme in bile acid synthesis, further contributing
to the management of the bile acid pool.[11]
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Caption: Odevixibat's mechanism of action and its impact on bile acid signaling.

Preclinical Studies

The efficacy and safety of Odevixibat were evaluated in preclinical models of cholestatic liver
disease. A key model used was the Mdr2-knockout (Mdr2-/-) mouse, which spontaneously
develops sclerosing cholangitis and liver fibrosis, mimicking features of human cholestatic liver
diseases.[5][12]

Experimental Protocol: Odevixibat in Mdr2-/- Mice

A representative preclinical study design is as follows:
e Animal Model: Male and female Mdr2-/- mice and their wild-type littermates are used.[5]

o Treatment: Odevixibat is administered orally, typically mixed with the chow diet at a specified
concentration (e.g., 0.01% w/w), for a defined period (e.g., 4 weeks).[12]

e Parameters Monitored:

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1193273?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/35691019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950723/
https://pubmed.ncbi.nlm.nih.gov/35691019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950723/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Serum Biochemistry: Levels of alanine aminotransferase (ALT), aspartate
aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids are measured.
[12]

o Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin
and Eosin, Sirius Red) to assess inflammation, necrosis, ductular reaction, and fibrosis.[5]

o Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.qg.,
Tnf-a, Ccl2) and fibrosis (e.g., Collal, Timpl) is quantified by RT-qPCR.[12]

Preclinical Data Summary

Parameter

Observation in Mdr2-/- Mice Treated with
Odevixibat

Significantly reduced levels compared to

Serum Liver Enzymes (ALT, AST, ALP) )
untreated Mdr2-/- mice.[12]

Serum Bile Acids Significantly reduced levels.[12]

Reduced expression of pro-inflammatory genes.

Hepatic Inflammation
[12]

o , Decreased collagen deposition and expression
Hepatic Fibrosis _ _
of pro-fibrogenic genes.[12]

Ductular Reaction Reduced bile duct proliferation.[12]

In Vitro Studies

The inhibitory activity of Odevixibat on the ileal bile acid transporter was determined using in
vitro cell-based assays.

Experimental Protocol: In Vitro IBAT Inhibition Assay

A general protocol for assessing IBAT inhibition is as follows:

e Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic
Kidney 293 (HEK293) cells, is engineered to overexpress the human ileal bile acid
transporter (ASBT/SLC10A2).
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o Substrate: A radiolabeled bile acid, typically [3H]-taurocholic acid, is used as the substrate
for the transporter.

e Assay Procedure:
o The cells are seeded in multi-well plates and allowed to adhere.

o The cells are washed and incubated with a buffer containing varying concentrations of
Odevixibat or a vehicle control.

o The radiolabeled substrate is added, and the uptake is allowed to proceed for a short
period (e.g., 10-30 minutes) at 37°C.

o The uptake is terminated by washing the cells with ice-cold buffer.

o The cells are lysed, and the intracellular radioactivity is measured using a scintillation
counter.

o Data Analysis: The concentration of Odevixibat that inhibits 50% of the specific uptake of the
radiolabeled substrate (IC50) is calculated.

In Vitro Data Summary

Parameter Value

IC50 for human IBAT (ASBT) 22-41 nM[1]

Clinical Development

Odevixibat has undergone extensive clinical evaluation in pediatric patients with cholestatic
liver diseases. The pivotal clinical trial program includes the PEDFIC 1 and PEDFIC 2 studies
in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) and the ASSERT study in
patients with Alagille Syndrome (ALGS).[4]

Clinical Trial Workflow: PEDFIC 1
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Screening & Randomization

Patient Screening
(PFIC Type 1 or 2, Pruritus)

:

Randomization (1:1:1)

Treatment Arms (24 Weeks)

Odevixibat

(40 pg/kg/day)

Odevixibat
(120 pg/kg/day)

Primary Endpoints:
- Pruritus Assessment
- Serum Bile Acid Response

Secondary Endpoints:
- Sleep Parameters
- Quality of Life

Extension Study

PEDFIC 2
(Open-Label Extension)

Click to download full resolution via product page

Caption: Workflow of the PEDFIC 1 clinical trial.

Clinical Efficacy

Odevixibat has demonstrated significant efficacy in reducing both pruritus and serum bile acid

levels in patients with PFIC and ALGS.

Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 & 2 Studies)
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Endpoint Odevixibat Placebo p-value Reference
Proportion of

positive pruritus

Assessments 53.5% 28.7% 0.004

(PEDFIC 1)

Serum bile acid

response (=70%

reduction or <70 33.3% 0% 0.003

pmol/L) (PEDFIC

1)

Mean change in

serum bile acids -104.00 pumol/L

from baseline to (transition from N/A N/A [4]
week 72 placebo)

(PEDFIC 2)

Mean change in

serum bile acids -57.97 umol/L

from baseline to (continuous N/A N/A [4]
week 72 Odevixibat)

(PEDFIC 2)

Table 2: Efficacy of Odevixibat in ALGS (ASSERT & ASSERT-EXT Studies)
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Endpoint Odevixibat Placebo p-value Reference
Change in
pruritus score Statistically

_ o Less
from baseline to significant ) <0.0001 [4]

) Improvement

weeks 21-24 improvement
(ASSERT)

Proportion of

patients with =1

point reduction in ~ 93% (continuous
pruritus score at Odevixibat)
week 72

(ASSERT-EXT)

77% (transition
N/A [10]
from placebo)

Pharmacokinetics

Odevixibat exhibits minimal systemic absorption, consistent with its mechanism of action

localized to the gut.

Table 3: Pharmacokinetic Parameters of Odevixibat

Parameter Value Reference
Systemic Absorption Minimal [7]
Plasma Concentration
o ) 0.06 to 0.72 ng/mL
(pediatric patients)
Protein Binding >99% [1]
Metabolism Mono-hydroxylation [1]
o Primarily in feces (97%
Elimination [1]
unchanged)
Half-life 2.36 hours [1]

Safety and Tolerability
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Odevixibat is generally well-tolerated. The most common adverse events are gastrointestinal in
nature.

Table 4: Common Adverse Events with Odevixibat

Adverse Event Frequency Reference

Diarrhea Most common [4]

Abdominal pain Common [4]

Vomiting Common [4]

Liver test abnormalities Observed [4]

Fat-soluble vitamin deficiency Potential risk [4]
Conclusion

Odevixibat represents a significant advancement in the treatment of cholestatic pruritus in
pediatric patients with PFIC and ALGS. Its targeted, non-systemic mechanism of action,
focused on the inhibition of the ileal bile acid transporter, provides a novel and effective
therapeutic strategy. The comprehensive preclinical and clinical data demonstrate its ability to
reduce serum bile acids and improve pruritus with a manageable safety profile. As a first-in-
class IBAT inhibitor, Odevixibat offers a valuable non-surgical treatment option for these rare
and debilitating liver diseases. Further research may explore its potential in other cholestatic
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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